3-[[3-(Trifluoromethyl)phenyl]methylamino]propan-1-ol
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Overview
Description
3-[[3-(Trifluoromethyl)phenyl]methylamino]propan-1-ol is an organofluorine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3-(Trifluoromethyl)phenyl]methylamino]propan-1-ol typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with an appropriate amine, followed by reduction. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[[3-(Trifluoromethyl)phenyl]methylamino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of trifluoromethylated derivatives.
Scientific Research Applications
3-[[3-(Trifluoromethyl)phenyl]methylamino]propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of materials with specific properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-[[3-(Trifluoromethyl)phenyl]methylamino]propan-1-ol involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a similar trifluoromethyl group, known for its selective serotonin reuptake inhibition.
Trifluoromethylbenzene: A simpler compound with a trifluoromethyl group attached to a benzene ring, used in various chemical syntheses.
Uniqueness
3-[[3-(Trifluoromethyl)phenyl]methylamino]propan-1-ol is unique due to its combination of a trifluoromethyl group with an amino alcohol structure. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
161798-68-1 |
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Molecular Formula |
C11H14F3NO |
Molecular Weight |
233.23 g/mol |
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]methylamino]propan-1-ol |
InChI |
InChI=1S/C11H14F3NO/c12-11(13,14)10-4-1-3-9(7-10)8-15-5-2-6-16/h1,3-4,7,15-16H,2,5-6,8H2 |
InChI Key |
VIOQDURPXDSGOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNCCCO |
Origin of Product |
United States |
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